![molecular formula C14H17N3O2 B1266537 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 28936-94-9](/img/structure/B1266537.png)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
概要
説明
Synthesis Analysis
The synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and related compounds often involves complex reactions that leverage the unique reactivity of triazine and benzene derivatives. Research on heterocyclic compounds like triazines highlights their broad spectrum of biological activities and their utility in creating compounds with potential pharmacological applications (Verma, Sinha, & Bansal, 2019). Synthesis pathways may involve palladium-catalyzed C–H arylation reactions, showcasing the versatility and potential for creating highly arylated heteroarenes, including triazaspirocyclic diones (Rossi*, Bellina, Lessi, Manzini, & Perego, 2014).
科学的研究の応用
Selective Ligands for 5-HT2C Receptor
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as selective ligands for the 5-HT2C receptor. These compounds, specifically substituted benzenesulfonyl derivatives, represent the first known ligands with selectivity for this receptor, contributing significantly to the field of neurochemistry and potential therapeutic applications (Weinhardt, Bonhaus, & Ferreira de Souza, 1996).
Antimicrobial and Detoxification Applications
A novel N-halamine precursor, incorporating this compound, has been synthesized and used for bonding onto cotton fabrics. This application demonstrates potent antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli O157:H7. Additionally, these compounds show promise in detoxifying chemical agents, making them relevant in biomedical and environmental safety research (Ren et al., 2009).
Treatment of Anemia
Derivatives of this compound, specifically spirohydantoins, have been developed as pan-inhibitors of the prolyl hydroxylase family of enzymes, showing efficacy in the treatment of anemia. These compounds induce erythropoietin upregulation in vivo, suggesting their potential as therapeutic agents in anemia treatment (Váchal et al., 2012).
Myelostimulating Activity
Studies have shown that this compound derivatives exhibit myelostimulating activity, particularly effective in conditions of artificially induced myelodepressive syndrome. These compounds significantly accelerate the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, highlighting their potential in hematological research and therapy (Yu et al., 2018).
Anticonvulsant Properties
The compound has been evaluated for anticonvulsant properties in various derivatives. Studies indicate that certain modifications of this compound enhance its efficacy in controlling seizures, contributing to the development of new anticonvulsant drugs (Obniska, Kamiński, & Tatarczyńska, 2006).
Crystal Structure Analysis
Research on the crystal structures of compounds related to this compound provides insights into their molecular configuration and potential interactions. This information is crucial for understanding the compound's behavior in various applications (Jiang & Zeng, 2016).
作用機序
Target of Action
Similar compounds known as spirohydantoins have been reported to interact with δ opioid receptors (dors) .
Mode of Action
It’s worth noting that related spirohydantoins have been reported to act as selective dor agonists .
Result of Action
Related compounds acting as dor agonists have been reported to be antinociceptive .
Safety and Hazards
将来の方向性
The discovery and characterization of necroptosis inhibitors, which include compounds similar to 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, accelerate our understanding of the necroptosis signaling pathway and provide important drug candidates for the treatment of necroptosis-related diseases .
特性
IUPAC Name |
8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-12-14(16-13(19)15-12)6-8-17(9-7-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFXLJGTXHSNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183134 | |
| Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28936-94-9 | |
| Record name | 8-(Phenylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28936-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028936949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28936-94-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



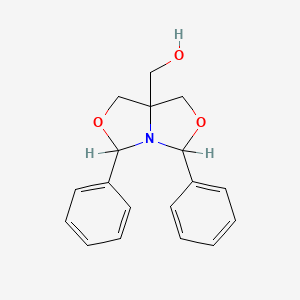
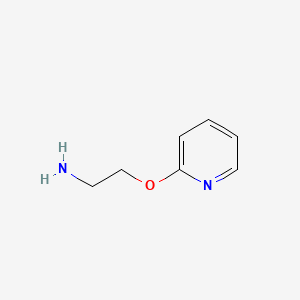
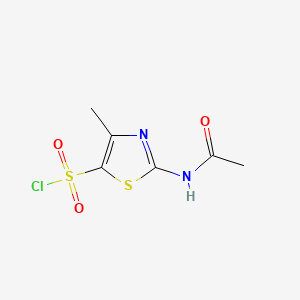



![[1,1'-Bicyclohexyl]-4,4'-diol](/img/structure/B1266469.png)
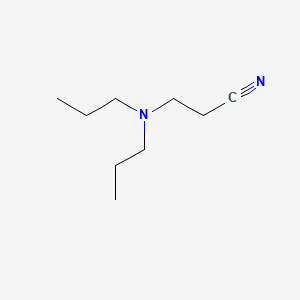
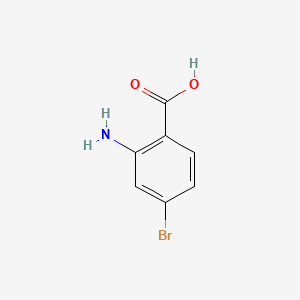

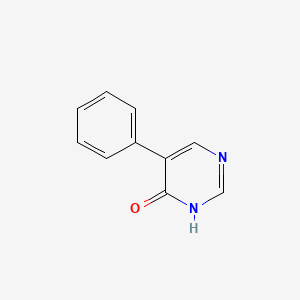

![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)
